1-Phenylcyclopropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylcyclopropane-1-thiol is an organic compound characterized by a cyclopropane ring attached to a phenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylcyclopropane-1-thiol can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with thiourea, followed by hydrolysis to yield the desired thiol compound . Another method includes the use of sodium hydrosulfide as a nucleophile in a substitution reaction with phenylcyclopropane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Phenylcyclopropane-1-thiol undergoes various chemical reactions, including:
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Zinc, hydrochloric acid
Substitution: Sodium hydrosulfide, thiourea
Major Products Formed
Oxidation: Disulfides, sulfinic acids, sulfonic acids
Reduction: Thiols
Substitution: Thiol derivatives
Scientific Research Applications
1-Phenylcyclopropane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function . Additionally, the phenyl group can participate in π-π interactions and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylcyclopropanecarboxylic acid
- 1-Phenylcyclopropane-1-ol
- 1-Phenylcyclopropane-1-amine
Uniqueness
1-Phenylcyclopropane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with metal ions and electrophilic centers, making it valuable in various applications .
Properties
Molecular Formula |
C9H10S |
---|---|
Molecular Weight |
150.24 g/mol |
IUPAC Name |
1-phenylcyclopropane-1-thiol |
InChI |
InChI=1S/C9H10S/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI Key |
WAULMGKVMPGFOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.